Itaconic Acid-13C1

Metabolic Flux Analysis Immunometabolism Stable Isotope Tracing

Quantifying itaconic acid in complex biological matrices is often compromised by ion suppression and deuterium-hydrogen exchange in legacy internal standards. Itaconic Acid-13C1 solves this with a defined +1 Da mass shift and identical chromatographic retention. Achieve LLOQ of 0.5 ng/mL and >99.9% linearity (r²>0.999) in clinical plasma assays. Ideal for ¹³C-metabolic flux analysis to resolve PDH vs. PC activity in macrophages and for validating genome-scale metabolic models in Aspergillus terreus bioproduction. Each lot includes a Certificate of Analysis confirming chemical and isotopic purity. Bulk and custom packaging available.

Molecular Formula C₄¹³CH₆O₄
Molecular Weight 131.09
Cat. No. B1157151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconic Acid-13C1
Synonyms2-Methylenebutanedioic Acid-13C1;  2-Methylenesuccinic Acid-13C1;  2-Propene-1,2-dicarboxylic Acid-13C1;  4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C1;  Methylenebutanedioic Acid-13C1;  Methylenesuccinic Acid-13C1;  NSC 3357-13C1;  Propylenedicarboxylic Ac
Molecular FormulaC₄¹³CH₆O₄
Molecular Weight131.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itaconic Acid-13C1: Internal Standard for Metabolomics


Itaconic Acid-13C1 (C₄¹³CH₆O₄, MW: 131.09) is a site-specific, carbon-13 labeled isotopologue of itaconic acid, an endogenous dicarboxylic acid implicated in immunometabolism and a platform chemical for industrial bioproduction. The substitution of a single ¹²C atom at the methylene position with the stable isotope ¹³C introduces a predictable +1 Da mass shift relative to the unlabeled parent (MW: 130.10) [1]. This defined isotopic modification serves as a precise internal standard (IS) for absolute quantification in liquid chromatography-mass spectrometry (LC-MS) and as a tracer for resolving position-specific carbon flux in central carbon metabolism [2].

Workflow Stable isotope dilution LC-MS/MS quantification
Label Type Site-specific 13C (M+1) isotopologue
Research Context Immunometabolism tracer and metabolic flux analysis

Itaconic Acid-13C1: Advantages Over Other Labels


In LC-MS/MS-based quantification, the fundamental principle of stable isotope dilution dictates that the physicochemical properties of the internal standard (IS) must perfectly mimic the analyte to correct for sample preparation losses, ion suppression, and matrix effects. While deuterated analogs (e.g., Itaconic Acid-d6) are common, they are susceptible to deuterium-hydrogen exchange and can exhibit chromatographic retention time shifts due to isotopic effects, introducing systematic quantification error [1]. Conversely, uniformly ¹³C-labeled versions like Itaconic Acid-13C5 provide a larger mass shift (M+5) but generate more complex, overlapping isotopologue clusters, complicating deconvolution and increasing the risk of natural isotope abundance interference in complex biological matrices [2]. Itaconic Acid-13C1, with its defined, site-specific M+1 shift, occupies a unique analytical niche. It provides a chromatographically co-eluting IS with minimal isotopic interference, enabling cleaner spectral resolution and more robust peak integration than heavier isotopologues [3].

Deuterated IS Deuterated analogs (e.g., itaconic acid-d6) may show chromatographic retention shift and H/D exchange, affecting matrix-effect correction.
Uniformly 13C5 IS Heavier isotopologue clusters from 13C5 internal standard increase isotopic crosstalk, complicating spectral deconvolution.

Itaconic Acid-13C1 Performance in Metabolic Tracing


TCA Cycle Flux Resolution: 13C1 vs. 13C4

In macrophage metabolic studies, the site-specific 13C1 label of Itaconic Acid-13C1 allows for the direct, quantitative discrimination between pyruvate dehydrogenase (PDH) flux and combined pyruvate carboxylase (PC)/PDH flux. When cells are incubated with [U-13C]glucose, the resulting itaconic acid isotopologue distribution is predominantly 13C1 if only PDH is active, but shifts to 13C4 when both PC and PDH fluxes are engaged [1]. This clear, binary resolution is a direct consequence of the single, defined 13C atom incorporation. In contrast, uniformly 13C-labeled itaconic acid (13C5) would yield overlapping isotopologue clusters that obscure this mechanistic distinction, while unlabeled itaconic acid provides no flux information.

TCA Flux Resolution
Head-to-head
13C1 (PDH) 13C4 (PC+PDH)
Binary isotopologue patterns support unambiguous flux pathway assignment.
Murine VM-M3 cells, [U-13C]glucose, NMR/GC-MS.
Metabolic Flux Analysis Immunometabolism Stable Isotope Tracing

Reduced Isotopic Interference with +1 Da Shift

In quantitative LC-MS/MS analysis of itaconic acid in complex biological matrices, the use of Itaconic Acid-13C1 as an internal standard reduces interference from naturally occurring 13C isotopes. Unlabeled itaconic acid (C5H6O4) contains ~5.5% natural abundance 13C, creating a significant background signal at the M+1 mass channel. By using the M+1-labeled IS, the target analyte's M+1 signal is analytically distinct from the IS's M+1 signal. The specific +1 Da mass shift of the 13C1 IS positions its signal in a region of the spectrum with significantly lower background from the endogenous analyte's natural isotopic envelope, resulting in a calculated 78% reduction in potential isotopic crosstalk compared to using an unlabeled analog as a surrogate standard [1].

Isotopic Interference
Class-level
78%
Supports lower background and improved signal-to-noise ratio.
Theoretical calculation; verify in target matrix.
Quantitative Metabolomics LC-MS/MS Isotopic Interference

Co-Elution Mitigates Ion Suppression vs. Deuterated IS

In LC-MS analysis, accurate quantification requires the internal standard to co-elute with the analyte to experience identical ion suppression or enhancement. While deuterated internal standards (e.g., itaconic acid-d6) can exhibit a small but significant chromatographic retention time shift (typically 0.1-0.5 seconds) due to the physicochemical differences between C-H and C-D bonds, 13C-labeled internal standards like Itaconic Acid-13C1 demonstrate identical chromatographic behavior [1]. This perfect co-elution ensures that any matrix-induced ion suppression affects the analyte and IS equally, correcting for variability that can otherwise introduce >90% error in peak area ratios if retention times are not perfectly aligned [2].

Co-Elution vs Deuterated
Method context
0 s shift 0.1–0.5 s shift
Co-elution supports accurate matrix-effect correction.
>90% mitigation of ion suppression variability. Reverse-phase UPLC-MS/MS, human plasma.
LC-MS Method Validation Matrix Effects Stable Isotope Dilution

Itaconic Acid-13C1 Key Applications


Inflammatory Biomarker Quantification in Plasma

Itaconic Acid-13C1 is the optimal internal standard for developing a validated LC-MS/MS assay to quantify itaconic acid in clinical plasma samples. Its M+1 mass shift, identical retention time, and resistance to H/D exchange ensure the highest analytical accuracy, enabling the detection of subtle (ng/mL) changes associated with sepsis, rheumatoid arthritis, or metabolic syndrome. This is supported by the compound's use in published methods achieving an LLOQ of 0.5 ng/mL with >99.9% linearity (r2>0.999) [1].

Dissecting Macrophage Metabolic Reprogramming

In immunometabolism research, Itaconic Acid-13C1 enables precise 13C-metabolic flux analysis (13C-MFA) to differentiate between pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) activity in activated macrophages. This application is grounded in the compound's ability to generate distinct 13C1 and 13C4 isotopologue patterns, as demonstrated in published macrophage studies [2]. This allows researchers to identify specific therapeutic targets for modulating inflammation.

Carbon Flux Tracing in Engineered Microbes

For metabolic engineering projects aiming to optimize itaconic acid production in fungi (e.g., Aspergillus terreus) or yeast, Itaconic Acid-13C1 is a precise tracer for validating and refining genome-scale metabolic models (GEMs). The site-specific 13C label provides a unique constraint for flux balance analysis, enabling the unambiguous identification of pathway bottlenecks and the quantification of carbon yield improvements, a capability not offered by unlabeled itaconic acid or less defined isotopologues.

Application
Selection Property
Validation Focus
Plasma itaconate biomarker research
Co-eluting 13C1 internal standard
LLOQ and matrix-effect validation in human plasma
Macrophage metabolic flux analysis
Site-specific 13C label for PDH/PC flux resolution
13C-MFA isotopologue distribution and flux ratio
Microbial strain engineering for itaconate production
Position-specific 13C tracer for flux balance analysis
GEM validation and pathway bottleneck identification

Technical Documentation Hub

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34 linked technical documents
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